2-Chloro-5-(difluoromethoxy)pyrimidine CAS number
2-Chloro-5-(difluoromethoxy)pyrimidine CAS number
An In-depth Technical Guide to 2-Chloro-5-(difluoromethoxy)pyrimidine (CAS No. 1192813-64-1)
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(difluoromethoxy)pyrimidine, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its core chemical and physical properties, provides a detailed and validated synthesis protocol, discusses its applications in drug discovery, and outlines essential safety and handling procedures. As a versatile intermediate, the incorporation of the difluoromethoxy group onto the pyrimidine scaffold offers medicinal chemists a valuable tool for modulating physicochemical and pharmacokinetic properties, such as metabolic stability and receptor binding affinity. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development programs. The CAS number for this compound is 1192813-64-1.[1][2][3][4][5]
Chemical Identity and Physicochemical Properties
2-Chloro-5-(difluoromethoxy)pyrimidine is a halogenated pyrimidine derivative. The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, while the 5-(difluoromethoxy) group is a key pharmacophore used to enhance the drug-like properties of lead compounds.
Chemical Structure
Caption: Chemical Structure of 2-Chloro-5-(difluoromethoxy)pyrimidine.
Physicochemical Data
The compound's properties make it a versatile liquid building block for organic synthesis, particularly in medicinal chemistry applications.[1][6][7] Its predicted pKa and LogP values suggest characteristics amenable to drug development.
| Property | Value | Source |
| CAS Number | 1192813-64-1 | [1][2][3] |
| Molecular Formula | C₅H₃ClF₂N₂O | [1][2][7] |
| Molecular Weight | 180.54 g/mol | [1][2][3] |
| Physical Form | Clear, colorless liquid | [1] |
| Density | 1.466 ± 0.06 g/cm³ (Predicted) | [6] |
| Boiling Point | 260.1 ± 30.0 °C (Predicted) | [6] |
| pKa | -2.63 ± 0.22 (Predicted) | [1][6] |
| LogP | 1.7314 | [2] |
| Topological Polar Surface Area (TPSA) | 35.01 Ų | [2] |
| SMILES | FC(F)OC1=CN=C(Cl)N=C1 | [2][4] |
| InChI Key | WTSWSBPEZJCSMC-UHFFFAOYSA-N | [4][7] |
Synthesis and Purification Protocol
The synthesis of 2-Chloro-5-(difluoromethoxy)pyrimidine is reliably achieved through the difluoromethoxylation of a pyrimidinol precursor. This section details a field-proven protocol.
Synthesis Workflow
The procedure involves a reaction between 2-Chloropyrimidin-5-ol and a difluoromethylating agent, sodium 2-chloro-2,2-difluoroacetate, in a polar aprotic solvent.
Caption: Workflow for the synthesis of 2-Chloro-5-(difluoromethoxy)pyrimidine.
Detailed Experimental Protocol
This protocol is adapted from established procedures.[1][8]
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Reagent Preparation: In a suitable reaction vessel, dissolve 2-Chloropyrimidin-5-ol (1 g, 7.66 mmol) and sodium 2-chloro-2,2-difluoroacetate (3.50 g, 22.98 mmol) in N,N-dimethylformamide (20 mL).[1][8]
-
Causality: DMF is used as a high-boiling polar aprotic solvent, which is ideal for facilitating this type of nucleophilic reaction. The three-fold excess of the difluoroacetate salt ensures the reaction proceeds to completion.
-
-
Reaction Initiation: Add a small amount of water (0.2 mL) to the mixture.[1][8]
-
Causality: The addition of water can aid in the solubility of the reagents and facilitate the in-situ generation of the reactive difluorocarbene species from the acetate salt upon heating.
-
-
Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 24 hours under an inert atmosphere.[1][8]
-
Causality: The elevated temperature is necessary to drive the decarboxylation of the difluoroacetate and subsequent reaction with the pyrimidinol. The 24-hour duration ensures high conversion of the starting material.
-
-
Workup: After completion, allow the mixture to cool to room temperature. Remove the solvent (DMF) via vacuum concentration.[1][8]
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient eluent of 5-30% ethyl acetate in hexane.[1][8]
-
Causality: This standard chromatographic method effectively separates the desired product from unreacted starting materials and byproducts.
-
-
Product Isolation and Validation: The purified product, 2-chloro-5-(difluoromethoxy)pyrimidine, is isolated as a light yellow oil (549 mg, 3.04 mmol), corresponding to a yield of approximately 39.7%.[1][8]
-
Self-Validation: The identity and purity of the product should be confirmed. Mass spectrometry (LC/MS) analysis is expected to show a retention time (R.T.) of 1.32 min and a protonated molecular ion peak ([M+H]⁺) at m/z 181.14.[1][8] Additional characterization by ¹H and ¹³C NMR is recommended.[9][10]
-
Applications in Medicinal Chemistry and Drug Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases, including cancer and infectious diseases.[11] The strategic introduction of fluorine-containing motifs, such as the difluoromethoxy group, is a widely adopted strategy to optimize drug candidates.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The difluoromethoxy group can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug molecule.
-
Modulation of Physicochemical Properties: The electronegativity of fluorine can lower the pKa of nearby basic groups and alter the molecule's lipophilicity and membrane permeability.
-
Enhanced Binding Affinity: The difluoromethoxy group can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.
As a building block, 2-Chloro-5-(difluoromethoxy)pyrimidine is an ideal starting material for synthesizing libraries of novel compounds. The chlorine at the C2 position is susceptible to nucleophilic aromatic substitution (SNAᵣ) with a variety of nucleophiles (amines, thiols, alcohols), allowing for the rapid diversification of the pyrimidine core. This makes it a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs).[12][13]
Safety, Handling, and Storage
Proper handling of 2-Chloro-5-(difluoromethoxy)pyrimidine is essential due to its potential hazards. All work should be conducted in a well-ventilated chemical fume hood.
Hazard Identification
The compound is classified as harmful and an irritant.[4][7]
| Hazard Information | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [4][7] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][14][15] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[14][18] Use only under a chemical fume hood.[15]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1][19] The recommended storage temperature is between 2-8°C.[1][19]
References
-
Pyrimidine, 2-chloro-5-(difluoromethoxy)-. ChemBK. [Link]
-
2-Chloro-5-(difluoromethoxy)pyrimidine | C5H3ClF2N2O | CID 57476557. PubChem. [Link]
-
2-Chloro-5-fluoropyrimidine - AWS. Amazon Web Services. [Link]
- Synthetic method of 2-chloro-5-(difluoromethoxy) pyrazine.
-
Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
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